molecular formula C20H14F3N5O2 B2573562 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852440-20-1

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2573562
CAS RN: 852440-20-1
M. Wt: 413.36
InChI Key: OVTMSPNNJOWCRF-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide” belongs to the class of pyrazolopyrimidinones . Pyrazolopyrimidinones are purine analogs and are of considerable chemical and pharmacological importance . They have shown affinity towards adenosine receptors and have been found to exhibit a wide range of biological activities, including antibacterial , antiproliferative , CNS modulating , antiviral , antifungal , anticancer , and anti-inflammatory activities.


Synthesis Analysis

The synthesis of pyrazolopyrimidinones often involves the use of a key intermediate . For instance, “2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile” has been used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles . These include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, all incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

Scientific Research Applications

Anticancer Kinase Inhibitors

The compound is a part of the pyrazolo[3,4-d]pyrimidine scaffold, which has become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Treatment of B-cell Cancers

Several pyrazolo[3,4-d]pyrimidines, including the compound , have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

JAK3 Inhibitors

A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues were synthesized exploring the pyrazole ring, which also included a relocation of this heterocyclic group from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine . The compound library exhibited moderate JAK2 and … .

PPARα Activation

The compound is used as a skeleton of PPARα agonists . Peroxisome proliferator-activated receptor α (PPARα), a ligand-activated transcriptional factor involved in regulating fatty acid metabolism, is an important approach for treating dyslipidemia .

Treatment of Dyslipidemia

The compound provides insight into the design of molecules for treating dyslipidemia . Dyslipidemia is a condition characterized by an abnormal amount of lipids in the blood, and it’s a risk factor for cardiovascular disease.

Cancer Cell Line Inhibition

The compound has been evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase . It has shown potential in inhibiting the growth of these cancer cell lines .

Mechanism of Action

Target of Action

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide primarily targets protein tyrosine kinases (PTKs) . These enzymes can be categorized based on their location as membrane-bound receptor tyrosine kinases (RTKs) or cytoplasmic non-receptor tyrosine kinases (NRTKs) . PTKs play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

This compound is a kinase inhibitor that mimics the hinge region binding interactions in kinase active sites . It exploits the similarities in kinase ATP sites to direct its activity and selectivity to multiple oncogenic targets . This interaction results in the inhibition of the kinase, thereby disrupting the phosphorylation of tyrosine residues in proteins .

Biochemical Pathways

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide affects several biochemical pathways. For instance, it can inhibit the HGF/cMET signalling cascade, which can stimulate downstream pathways implicated in cancer progression, such as PI3K/AKT, JAK/STAT, RAS/MAPK and SRC . These pathways are responsible for regulating proliferation, invasion, metastasis and other hallmarks of cancer .

Result of Action

The action of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide results in significant molecular and cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis . Moreover, it can increase the caspase-3 level, a crucial mediator of apoptosis .

properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-8-14(9-7-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMSPNNJOWCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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